molecular formula C21H21N3O3 B2837370 2-(2,3-dioxo-4-(m-tolyl)-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide CAS No. 898409-15-9

2-(2,3-dioxo-4-(m-tolyl)-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

Cat. No. B2837370
CAS RN: 898409-15-9
M. Wt: 363.417
InChI Key: KKEVNYWTIUPNDZ-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-4-(m-tolyl)-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is commonly known as TAK-659 and is a highly selective inhibitor of the protein kinase BTK.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Dihydropyrazinone Derivatives : This compound is involved in the synthesis of dihydropyrazinone derivatives, which are crucial in the development of novel organic compounds with potential biological activities. For example, dihydropyrazinones have been synthesized through oxidative aminocarbonylation-cyclization reactions, demonstrating the versatility of these compounds in organic synthesis (Gabriele et al., 2006).

Biological Activities and Applications

  • Antimicrobial and Antitumor Activities : Certain derivatives of dihydropyrazinones have shown promising antimicrobial and antitumor activities. For instance, new thiazole and pyrazole derivatives based on dihydropyrazinone moieties exhibited significant antimicrobial properties, suggesting their potential utility in developing new antimicrobial agents (Gouda et al., 2010).
  • Antioxidant Studies : Novel N-substituted benzyl/phenyl derivatives of dihydropyrazinones have been synthesized and evaluated for their antioxidant activities. These compounds showed moderate to significant radical scavenging activity, highlighting their potential as antioxidant agents (Ahmad et al., 2012).

properties

IUPAC Name

2-[4-(3-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-16-6-5-9-18(14-16)24-13-12-23(20(26)21(24)27)15-19(25)22-11-10-17-7-3-2-4-8-17/h2-9,12-14H,10-11,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEVNYWTIUPNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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